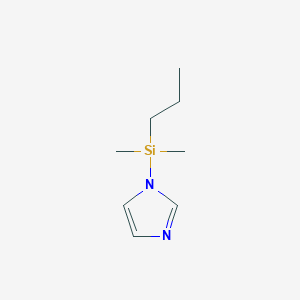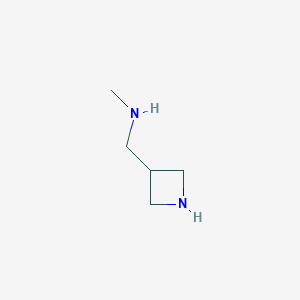
N-metil-2,3-dihidro-1H-inden-2-amina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N-metil-2-AI (clorhidrato) tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
N-metil-2-AI (clorhidrato) actúa como un inhibidor altamente selectivo de la recaptación de norepinefrina y agente liberador in vitro . Tiene alta afinidad por los transportadores de norepinefrina y también interactúa con otros receptores como TAAR1, receptores adrenérgicos alfa-2A y receptores de serotonina (5-HT1A y 5-HT2A) . Estas interacciones contribuyen a sus efectos psicoactivos y aplicaciones terapéuticas potenciales.
Compuestos similares:
2-aminoindano: El compuesto padre de N-metil-2-AI, sin el grupo N-metilo.
Metanfetamina: Un estimulante estructuralmente relacionado con un perfil farmacológico diferente.
5,6-metilendioxi-2-aminoindano (MDAI): Un análogo controlado con un sustituyente metilendioxi.
Unicidad: N-metil-2-AI (clorhidrato) es único debido a su inhibición selectiva de la recaptación de norepinefrina y sus propiedades de liberación, que lo diferencian de otros compuestos similares. Su rigidez estructural, en comparación con la metanfetamina, puede contribuir a sus efectos farmacológicos distintos .
Análisis Bioquímico
Biochemical Properties
N-methyl-2,3-dihydro-1H-inden-2-amine is believed to interact with various enzymes, proteins, and other biomolecules. It has been found to have high affinity as a norepinephrine reuptake inhibitor . It also has affinity as a TAAR1 receptor agonist, an Alpha-2A adrenergic receptor agonist, and as a binding agent at the 5-HT1A and 5-HT2A receptors .
Cellular Effects
It is speculated that this compound most likely acts as both a dopamine and norepinephrine releasing agent . This means it effectively boosts the levels of the norepinephrine and dopamine neurotransmitters in the brain by binding to and partially blocking the transporter proteins that normally remove those monoamines from the synaptic cleft .
Molecular Mechanism
The molecular mechanism of N-methyl-2,3-dihydro-1H-inden-2-amine involves its interaction with various receptors and transporters. As mentioned earlier, it acts as a norepinephrine reuptake inhibitor and a TAAR1 receptor agonist . It also binds to the Alpha-2A adrenergic receptor, 5-HT1A, and 5-HT2A receptors . These interactions can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Studies have been conducted to identify the main metabolites of this compound in biological samples . These studies have identified seven main metabolites in the urine, including 2-aminoindane (2AI), two hydroxy-2AI, and four hydroxy-N-methyl-2,3-dihydro-1H-inden-2-amine .
Metabolic Pathways
The metabolic pathways of N-methyl-2,3-dihydro-1H-inden-2-amine involve several enzymes and cofactors. A study on the metabolism of this compound identified seven main metabolites in the urine . These metabolites were identified as 2-aminoindane (2AI), two hydroxy-2AI, and four hydroxy-N-methyl-2,3-dihydro-1H-inden-2-amine .
Métodos De Preparación
Métodos de producción industrial: Los métodos de producción industrial para N-metil-2-AI (clorhidrato) no están bien documentados en la literatura. El enfoque general implicaría escalar el proceso de síntesis de laboratorio, asegurando el manejo adecuado de los reactivos y solventes, y optimizando las condiciones de reacción para obtener mayores rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: N-metil-2-AI (clorhidrato) puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados correspondientes de N-óxido.
Reducción: Las reacciones de reducción pueden convertirlo de nuevo a su amina madre, 2-aminoindano.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se utilizan normalmente.
Sustitución: Se pueden utilizar nucleófilos como haluros, tioles o aminas en condiciones básicas o ácidas.
Productos principales:
Oxidación: Derivados de N-óxido.
Reducción: 2-aminoindano.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
2-aminoindane: The parent compound of N-methyl-2-AI, lacking the N-methyl group.
Methamphetamine: A structurally related stimulant with a different pharmacological profile.
5,6-methylenedioxy-2-aminoindane (MDAI): A controlled analog with a methylenedioxy substituent.
Uniqueness: N-methyl-2-AI (hydrochloride) is unique due to its selective norepinephrine reuptake inhibition and releasing properties, which differentiate it from other similar compounds. Its structural rigidity, compared to methamphetamine, may contribute to its distinct pharmacological effects .
Propiedades
IUPAC Name |
N-methyl-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWZQUCTTOBHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901010100 | |
| Record name | N-Methyl-2,3-dihydro-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901010100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24445-44-1 | |
| Record name | NM-2-AI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024445441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-2,3-dihydro-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901010100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLINDAN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLW84Y27HG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide](/img/structure/B1602094.png)







![Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate](/img/structure/B1602108.png)




